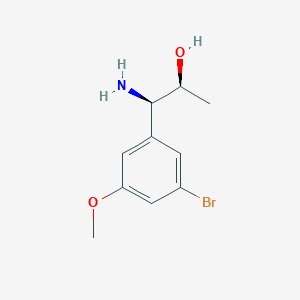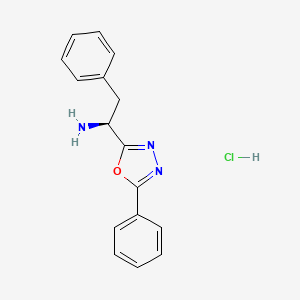
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN3O. It is known for its unique structure, which includes a phenyl group and an oxadiazole ring. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule .
Aplicaciones Científicas De Investigación
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine: This compound is structurally similar but lacks the hydrochloride group.
(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine: Another similar compound without the hydrochloride group.
Uniqueness
The presence of the hydrochloride group in (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C16H16ClN3O |
|---|---|
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
(1S)-2-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c17-14(11-12-7-3-1-4-8-12)16-19-18-15(20-16)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H/t14-;/m0./s1 |
Clave InChI |
KEEUZOWARUALIA-UQKRIMTDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)C3=CC=CC=C3)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=NN=C(O2)C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



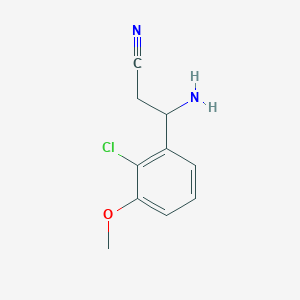

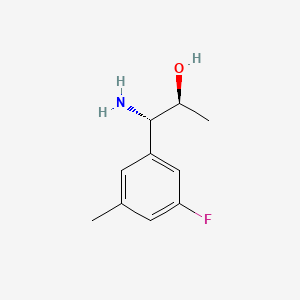
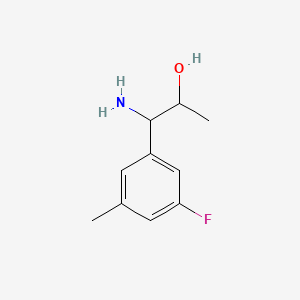
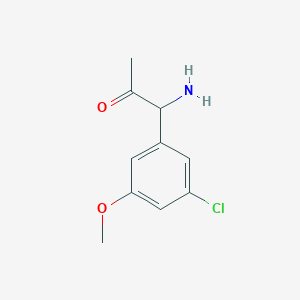

![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)

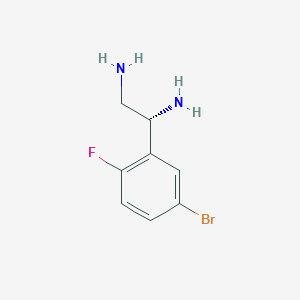
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)

![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
